molecular formula C20H33Cl2N3OSi B12736859 Acetamide, N-6-quinolinyl-2-((3-(triethylsilyl)propyl)amino)-, dihydrochloride CAS No. 121221-04-3

Acetamide, N-6-quinolinyl-2-((3-(triethylsilyl)propyl)amino)-, dihydrochloride

Cat. No.: B12736859
CAS No.: 121221-04-3
M. Wt: 430.5 g/mol
InChI Key: ZLCGHKGTUNQEKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-6-Quinolinyl-2-((3-(triethylsilyl)propyl)amino)acetamide dihydrochloride involves several steps. One common method includes the reaction of quinoline derivatives with triethylsilylpropylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-6-Quinolinyl-2-((3-(triethylsilyl)propyl)amino)acetamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinyl derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .

Scientific Research Applications

N-6-Quinolinyl-2-((3-(triethylsilyl)propyl)amino)acetamide dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-6-Quinolinyl-2-((3-(triethylsilyl)propyl)amino)acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

121221-04-3

Molecular Formula

C20H33Cl2N3OSi

Molecular Weight

430.5 g/mol

IUPAC Name

N-quinolin-6-yl-2-(3-triethylsilylpropylamino)acetamide;dihydrochloride

InChI

InChI=1S/C20H31N3OSi.2ClH/c1-4-25(5-2,6-3)14-8-12-21-16-20(24)23-18-10-11-19-17(15-18)9-7-13-22-19;;/h7,9-11,13,15,21H,4-6,8,12,14,16H2,1-3H3,(H,23,24);2*1H

InChI Key

ZLCGHKGTUNQEKD-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)CCCNCC(=O)NC1=CC2=C(C=C1)N=CC=C2.Cl.Cl

Origin of Product

United States

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